2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol
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Overview
Description
2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol is an organic compound characterized by the presence of hydroxyl and nitro groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol typically involves the nitration of a suitable precursor, followed by methylation and hydroxylation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron filings in acidic conditions are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or interference with essential enzymatic processes. The compound’s fluorescent properties are due to its ability to chelate metal ions, leading to changes in its electronic structure and emission characteristics .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitrophenol: Shares similar functional groups but differs in the position of the nitro and hydroxyl groups.
2-Methyl-4-nitrophenol: Another related compound with variations in the methyl and nitro group positions.
Uniqueness
2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications, such as selective metal ion detection and potential therapeutic uses .
Properties
CAS No. |
59919-81-2 |
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Molecular Formula |
C14H12N2O6 |
Molecular Weight |
304.25 g/mol |
IUPAC Name |
2-[(4-hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol |
InChI |
InChI=1S/C14H12N2O6/c1-8-4-10(14(18)12(5-8)16(21)22)6-9-2-3-13(17)11(7-9)15(19)20/h2-5,7,17-18H,6H2,1H3 |
InChI Key |
NKFLHLSMOYIFSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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